

An In-depth Technical Guide to Acetophenone Oxime: Synthesis, Properties, and Biological Frontiers

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Compound of Interest

Compound Name: Acetophenone oxime

Cat. No.: B1294928

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This technical guide provides a comprehensive overview of **acetophenone oxime**, a versatile organic compound with significant applications in chemical synthesis and burgeoning potential in the fields of pharmacology and agriculture. This document, intended for researchers, scientists, and professionals in drug development, details the compound's core characteristics, synthesis protocols, and explores the mechanistic underpinnings of the biological activities exhibited by its derivatives.

Core Compound Identification

CAS Number: 613-91-2^[1]

Molecular Formula: C₈H₉NO

Structural Formula:

Acetophenone oxime, with the IUPAC name (NE)-N-(1-phenylethylidene)hydroxylamine, possesses a structure characterized by a phenyl group and a methyl group attached to a carbon atom, which is double-bonded to a nitrogen atom bearing a hydroxyl group. This C=N double bond leads to the potential for geometric isomerism (E/Z isomers).

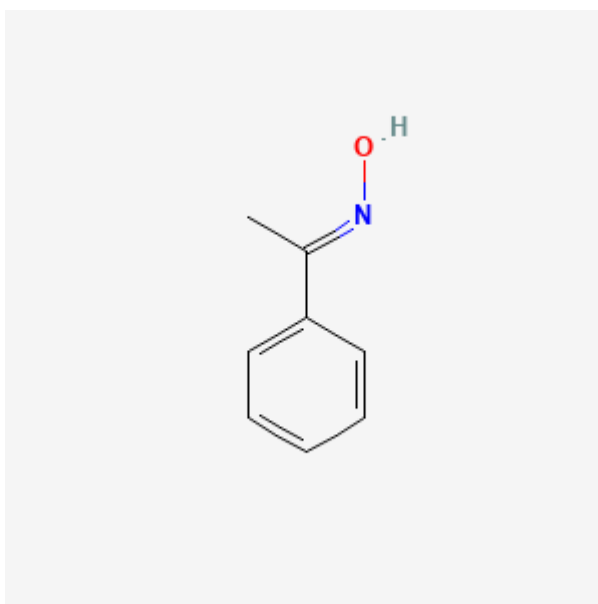


Figure 1: Structural Formula of **Acetophenone Oxime**

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **acetophenone oxime** is presented below, offering a foundational dataset for laboratory applications.

Table 1: Physicochemical Properties of **Acetophenone Oxime**

Property	Value
Molecular Weight	135.16 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	55-60 °C
Boiling Point	118-120 °C at 20 mmHg
Density	1.11 g/mL at 25 °C[1][2]
Solubility	Slightly soluble in water; Soluble in ethanol[3]

Table 2: Spectral Data of **Acetophenone Oxime**

Technique	Key Peaks/Shifts
^1H NMR (CDCl_3)	δ 9.10 (br s, 1H), 7.50-7.20 (m, 4H), 2.25 (s, 3H) [4]
^{13}C NMR (CDCl_3)	δ 157.1, 136.8, 132.7, 130.1, 127.0, 15.9 [4]
IR (KBr, cm^{-1})	3294, 3238, 3145, 3092, 3072, 3055, 2932, 1575, 1435, 1368, 1315, 1025, 925, 745, 721 [4]
Mass Spectrum (m/z)	135 (M+), 118, 106, 94, 77

Synthesis of Acetophenone Oxime: Experimental Protocols

The synthesis of **acetophenone oxime** is typically achieved through the reaction of acetophenone with hydroxylamine. Below are two detailed experimental protocols.

Protocol 1: Synthesis using Sodium Acetate as a Base

This protocol is adapted from established laboratory procedures.[\[5\]](#)[\[6\]](#)

Materials:

- Acetophenone
- Hydroxylamine hydrochloride
- Anhydrous sodium acetate
- Ethanol
- Water
- Ice

Procedure:

- In a 100 mL round-bottom flask, dissolve 2.08 g (29.9 mmol, 1.5 equiv) of hydroxylamine hydrochloride and 3.94 g (48.0 mmol, 2.3 equiv) of anhydrous sodium acetate in warm water.
- In a separate flask, dissolve acetophenone (1.0 equivalent) in ethanol.
- Add the acetophenone solution to the hydroxylamine hydrochloride and sodium acetate solution.
- Heat the mixture under reflux for 20-60 minutes.
- After reflux, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker containing cold water and ice to induce crystallization.
- Collect the resulting white solid by vacuum filtration.
- Wash the crystals with cold water and allow them to dry. Recrystallization from petroleum ether can be performed for further purification.

Protocol 2: Synthesis using Potassium Hydroxide as a Base

This protocol provides an alternative basic condition for the synthesis.^[7]

Materials:

- Acetophenone
- Hydroxylamine hydrochloride
- Potassium hydroxide
- Ethanol
- Water
- Ice

- Litmus paper

Procedure:

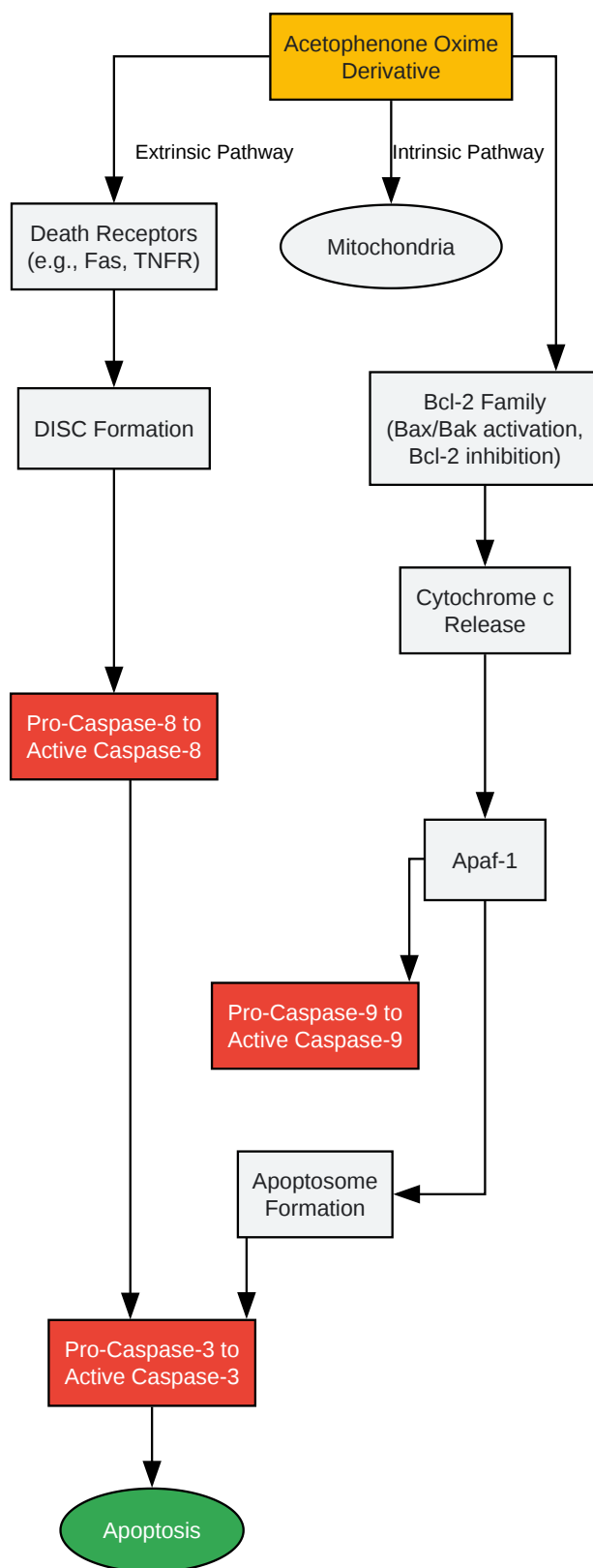
- Dissolve 5 g of hydroxylamine hydrochloride in 10 mL of water in a flask.
- Add a solution of 3 g of potassium hydroxide dissolved in 5 mL of water to the flask.
- Add 8 g of acetophenone to the mixture.
- Heat the mixture under reflux on a boiling water bath. Add small quantities of ethanol down the reflux condenser until the boiling solution becomes clear.
- Continue heating for one hour. After cooling, test the solution with litmus paper; it should be acidic.
- Carefully add potassium hydroxide solution until the mixture is no longer acidic.
- Resume heating under reflux for another 30 minutes.
- Test a drop of the solution by mixing it with ice-water. If the sample solidifies quickly, the reaction is complete. If not, continue heating.
- Pour the reaction mixture into 100 mL of water containing ice, with vigorous stirring.
- Filter the precipitated product, wash with water, and dry. Recrystallization can be performed from petroleum ether.

Biological Activities and Mechanisms of Action of Acetophenone Oxime Derivatives

While **acetophenone oxime** itself has limited direct biological applications, its derivatives have emerged as a versatile scaffold for the development of novel therapeutic and agrochemical agents. The primary areas of interest include anticancer, anti-inflammatory, and herbicidal activities.

Anticancer Activity and Apoptosis Induction

Derivatives of **acetophenone oxime** have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death.



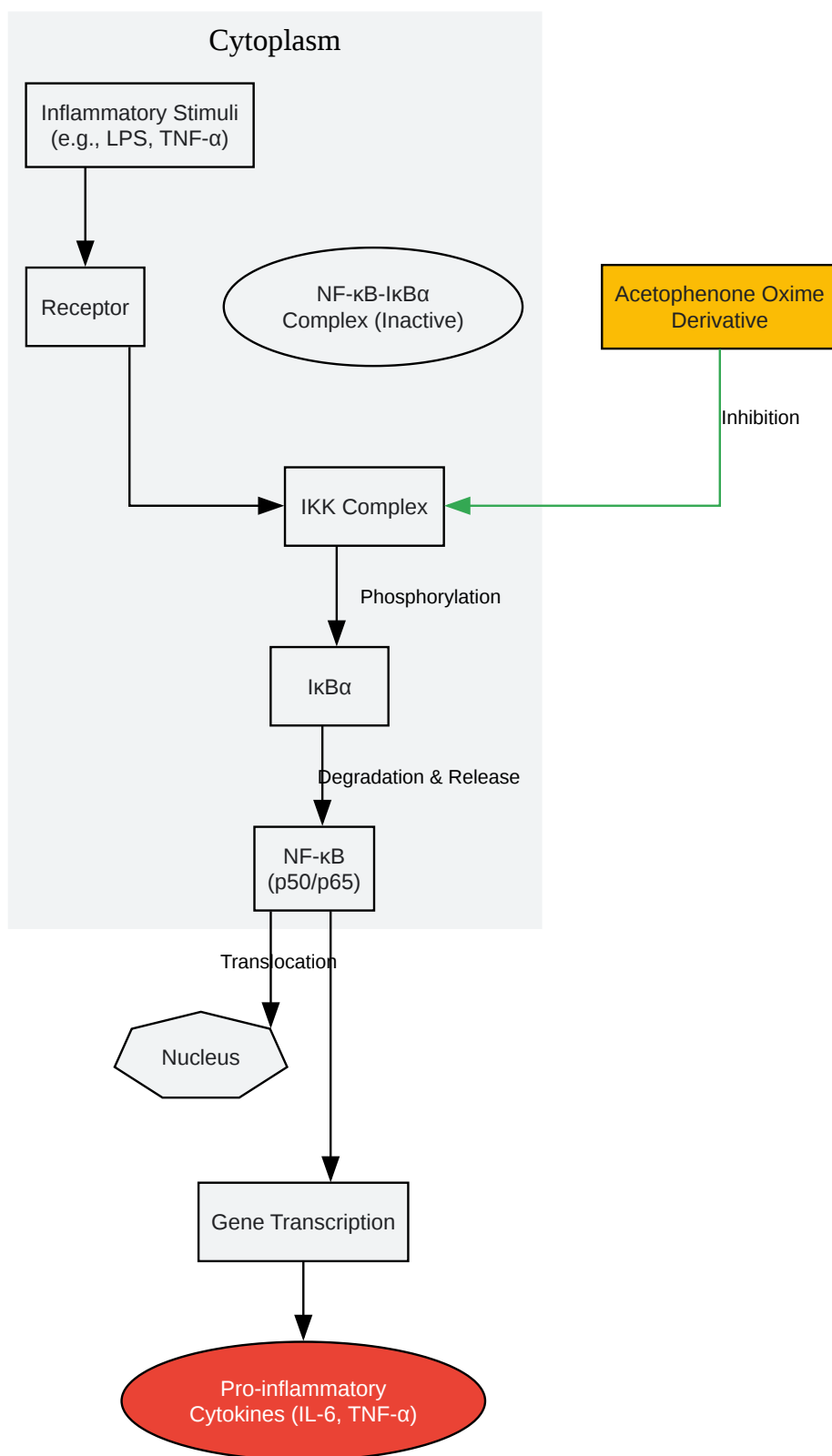
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Putative Apoptotic Pathway Induced by **Acetophenone Oxime** Derivatives

As depicted in the diagram, **acetophenone oxime** derivatives may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual action leads to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell, ultimately leading to apoptosis.

Anti-inflammatory Activity via NF- κ B Pathway Inhibition

Certain **acetophenone oxime** derivatives have shown promise as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.



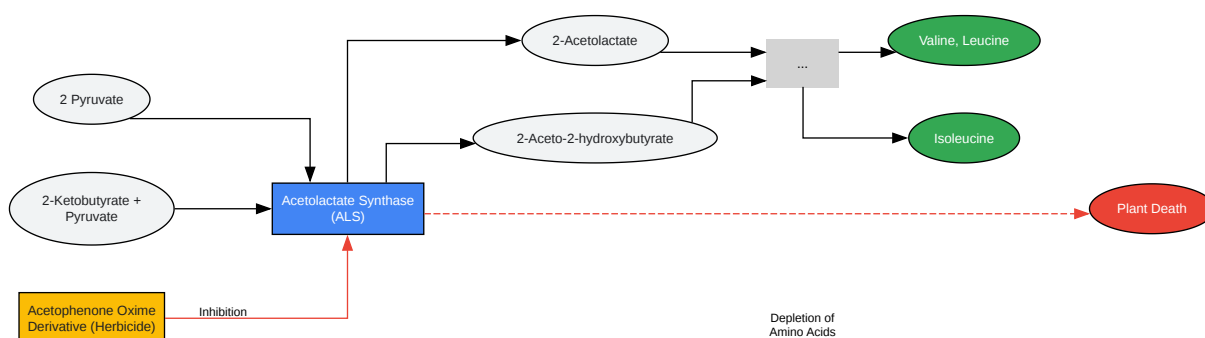
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Inhibition of the NF-κB Inflammatory Pathway

By inhibiting the IKK complex, these derivatives prevent the degradation of I κ B α , which in turn sequesters NF- κ B in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Herbicidal Activity through Inhibition of Acetolactate Synthase (ALS)

A significant area of research for **acetophenone oxime** derivatives is in the development of novel herbicides. These compounds have been shown to target and inhibit acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.



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Mechanism of Herbicidal Action via ALS Inhibition

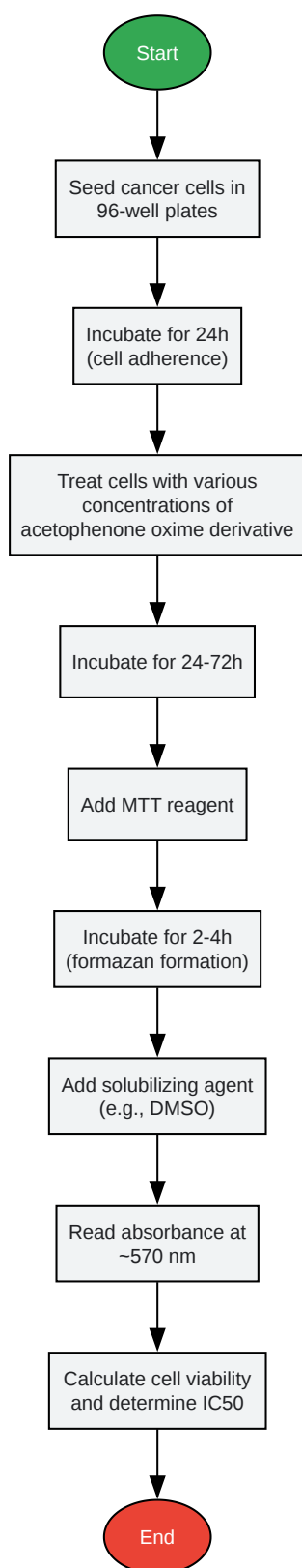
The inhibition of ALS by these derivatives disrupts the synthesis of essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[8][9][10] This targeted mode of action makes them attractive candidates for the development of selective herbicides.

Experimental Workflows for Biological Activity

Assessment

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic potential of compounds.



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Experimental Workflow for the MTT Cytotoxicity Assay

Conclusion

Acetophenone oxime is a foundational organic compound with a straightforward synthesis and well-characterized properties. Its true potential, however, lies in the diverse and potent biological activities of its derivatives. The exploration of these derivatives as anticancer, anti-inflammatory, and herbicidal agents is a rapidly advancing field. The mechanistic insights provided in this guide offer a roadmap for the rational design of new and more effective compounds. Further research into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for translating their promise into tangible therapeutic and agricultural solutions.

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